molecular formula C9H8FN B1497814 3-(2-Fluorophenyl)propanenitrile CAS No. 877149-83-2

3-(2-Fluorophenyl)propanenitrile

Cat. No.: B1497814
CAS No.: 877149-83-2
M. Wt: 149.16 g/mol
InChI Key: DPMNVEDHZFALGZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propanenitrile is an organic compound characterized by a fluorophenyl group attached to a propanenitrile moiety

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitrile Formation: One common synthetic route involves the halogenation of 2-fluorobenzene to form 2-fluorophenyl bromide, followed by a nucleophilic substitution reaction with potassium cyanide to yield this compound.

  • Grignard Reaction: Another method involves the formation of a Grignard reagent from 2-fluorobromobenzene, which is then reacted with ethylene oxide followed by hydrolysis and subsequent nitrile formation.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to primary amines.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation catalysts are typically used.

  • Substitution: Strong nucleophiles such as sodium amide (NaNH₂) are employed.

Major Products Formed:

  • Oxidation: 3-(2-Fluorophenyl)propanoic acid

  • Reduction: 3-(2-Fluorophenyl)propanamine

  • Substitution: Various fluorophenyl-substituted amines and alcohols

Scientific Research Applications

3-(2-Fluorophenyl)propanenitrile has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

  • Industry: Its derivatives are used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)propanenitrile exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. Molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)propanenitrile: Similar structure but with the fluorine atom at a different position on the phenyl ring.

  • 3-(4-Fluorophenyl)propanenitrile: Another positional isomer with the fluorine atom at the para position.

Uniqueness: 3-(2-Fluorophenyl)propanenitrile is unique due to the ortho position of the fluorine atom, which can influence its reactivity and binding properties compared to its meta and para isomers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-(2-fluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMNVEDHZFALGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653444
Record name 3-(2-Fluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877149-83-2
Record name 3-(2-Fluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-(2-fluoro-phenyl)-ethanol (10.00 g, 71.50 mmol) in CH2Cl2 at 0° C. was added Et3N (20.00 mL, 0.14 mol) followed by MsCl (19.00 mL, 0.25 mol). The resulting mixture was stirred for 1 hour, then washed with H2O (3×100 mL) and brine (1×150 mL), dried over MgSO4 and concentrated. The residue was dissolved in DMF and KCN (9.30 g, 0.14 mol) was added. The resulting mixture was stirred at 75° C. for 14 hours. After cooling to room temperature, the reaction mixture was quenched into water and extracted with Et2O (3×300 mL). The combined organic extracts were washed with H2O (2×200 mL), brine (1×200 mL), dried over MgSO4 and concentrated to give the title compound.
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9.3 g
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Synthesis routes and methods III

Procedure details

A solution of the cis/trans mixture of 3-(2-fluorophenyl)acrylonitrile (9.36 g) in ethanol (100 mL) was treated with Pearlman's catalyst (palladium hydroxide, 1 g, 20% Pd by wt. dry) and the mixture shook vigorously under 60 p.s.i. hydrogen for 30 minutes. The mixture was filtered and the filtrate concentrated to afford 3-(2-fluorophenyl) propionitrile (9.11 g). GC/MS gave: m/z (rel.int.) 149 (M+, 19), 109 (100) and 83 (15).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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